Product packaging for BDE 85-13C6(Cat. No.:)

BDE 85-13C6

Cat. No.: B1158965
M. Wt: 570.64
Attention: For research use only. Not for human or veterinary use.
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Description

BDE 85-13C6 is a carbon-13 labeled, isotopically pure standard of the polybrominated diphenyl ether (PBDE) congener 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85). This stable isotope-labeled analog is essential for reliable and precise quantification of BDE-85 in complex biological and environmental samples using gas chromatography-mass spectrometry (GC-MS), correcting for analyte loss during sample preparation and matrix effects. BDE-85 is a penta-brominated congener whose toxicological profile is less characterized than other PBDEs. Research indicates that exposure to BDE-85 can induce significant oxidative stress, observed in rodent studies as a disruption of the oxidant/antioxidant equilibrium in liver and brain tissues, and can cause physiological damage to the peripheral nervous system, reducing nerve conduction velocity . As a prevalent environmental contaminant, PBDEs are detected in human tissues and have been associated with adverse health outcomes, including endocrine disruption . The availability of this compound is critical for advancing exposure assessment and toxicokinetic studies, enabling researchers to generate high-quality data on this understudied congener. This product is intended for use as an analytical standard in a laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₆¹³C₆H₅Br₅O

Molecular Weight

570.64

Synonyms

1,2,3-Tribromo-4-(2,4-dibromophenoxy)benzene-13C6;  2,2’,3,4,4’-Pentabromodiphenyl Ether-13C6;  PBDE 85-13C6; 

Origin of Product

United States

Advanced Methodological Applications of Bde 85 13c6 in Environmental Analysis

Development and Validation of Analytical Techniques for PBDEs

The accurate quantification of PBDEs in environmental and biological samples is a significant analytical challenge due to their low concentrations and the complexity of the sample matrices. The development and validation of robust analytical techniques are therefore of paramount importance. BDE 85-13C6 plays a pivotal role in these methods, particularly in isotope dilution mass spectrometry, which is considered the gold standard for the analysis of such persistent organic pollutants.

Isotopic Dilution Mass Spectrometry (IDMS) with this compound as an Internal Standard

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of target analytes. This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample prior to extraction and analysis. The labeled compound, or internal standard, behaves chemically and physically almost identically to the native analyte. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any loss of the analyte during the extensive sample preparation and cleanup procedures can be accurately corrected for. This approach is essential for obtaining reliable data, especially for regulatory purposes, and typically yields accuracy better than 5% and precision better than 10%.

The coupling of IDMS with high-resolution mass spectrometry (HRMS) provides a highly selective and sensitive method for the determination of PBDEs in complex matrices. HRMS instruments can distinguish between ions with very small mass differences, thereby minimizing interferences from other co-extracted compounds that may be present in the sample matrix. In the analysis of PBDEs in human milk, for instance, a method based on isotope dilution-high resolution mass spectrometry (ID-HRMS) utilized 13C12-labeled PBDEs, including this compound, as internal standards. This allowed for the accurate quantification of 23 different PBDE congeners, with the internal standards being crucial for correcting analyte losses during the analytical procedure. Similarly, a validated method for determining PBDEs in human serum employed HRMS to achieve the necessary selectivity and sensitivity for detecting low-level contamination.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PBDEs. The optimization of GC-MS parameters is critical for achieving the necessary separation of different PBDE congeners and for enhancing the sensitivity of the analysis. In one optimized method for determining PBDEs in human serum, BDE 85-13C12 was used as an injection standard. This allowed for the correction of variations in the injection volume and the response of the mass spectrometer, thereby improving the accuracy and precision of the analysis. The use of a high-resolution mass spectrometer in this method further enhanced selectivity and sensitivity.

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a valuable tool for the determination of PBDEs and other brominated flame retardants. LC-MS/MS offers advantages over GC-MS, such as shorter analysis times and the ability to analyze a broader range of PBDE congeners. A method for the determination of brominated flame retardants in environmental samples using LC-MS/MS was developed and validated based on isotope dilution, employing 13C-labeled analogues of the target analytes as internal standards. This approach allows for the correction of analyte losses and matrix effects, leading to accurate quantification in various environmental matrices like water, sediment, and fish tissue.

Addressing Analytical Challenges in Complex Environmental Matrices

The analysis of PBDEs in complex environmental matrices, such as human milk, serum, and food, is fraught with challenges. These matrices contain a multitude of other compounds, like lipids and proteins, that can interfere with the analysis and affect the accuracy and precision of the results.

Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analytical instrument to the analyte. This can lead to either an enhancement or suppression of the analytical signal, resulting in inaccurate quantification. Chromatographic interferences arise when other compounds co-elute with the target analyte from the gas or liquid chromatograph, making it difficult to obtain a clean mass spectrum of the analyte. The use of 13C-labeled internal standards, such as this compound, is a key strategy to mitigate these issues. Since the internal standard is affected by matrix effects in a similar way to the native analyte, the ratio of the two remains constant, allowing for accurate quantification. Furthermore, the high selectivity of HRMS helps to resolve chromatographic interferences by distinguishing the target analyte from co-eluting compounds based on their exact mass.

Research Findings on Method Validation

The robustness of analytical methods using this compound and other labeled PBDEs as internal standards is demonstrated through rigorous validation studies. These studies typically involve spiking real samples with known concentrations of native PBDEs and their labeled standards to assess the method's performance.

Table 1: Method Validation Data for PBDE Analysis in Human Milk using ID-HRMS

ParameterResultReference
Spiked Concentrations0.5, 2.5, and 10 ng/g lipid
Recoveries of Native PBDEs90 to 110%
Relative Standard Deviations< 10%
Limits of Detection (LODs)0.01 to 0.05 ng/g lipid

Table 2: Method Validation Data for PBDE Analysis in Human Serum using SPE and GC-HRMS

ParameterResultReference
Spiked Concentrations0.5, 2.5, and 10 ng/g lipid
Recoveries of Native PBDEs85 to 115%
Relative Standard Deviations< 15%
Limits of Detection (LODs)0.01 to 0.05 ng/g lipid

Table 3: Method Validation Data for BFR Analysis in Environmental Samples using LC-MS/MS

ParameterWaterSediment and Fish TissueReference
Recoveries80 to 120%80 to 120%
Relative Standard Deviations< 15%< 15%
Limits of Detection (LODs)0.1 to 1 ng/L0.01 to 0.1 ng/g
Sample Preparation and Cleanup Methodologies

The extraction of PBDEs from complex environmental samples such as sediment, biota, and dust requires robust and efficient techniques. This compound is introduced into the sample at the beginning of the preparation process to monitor and correct for losses of the native BDE 85 and other structurally similar PBDE congeners during extraction and cleanup.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. thermofisher.com This technique significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.com In a typical PLE procedure for PBDEs, a known amount of this compound is spiked into the sample material before it is loaded into the extraction cell. The subsequent analysis of the extract by mass spectrometry allows for the quantification of the native BDE 85 by comparing its response to that of the added this compound. This isotope dilution approach effectively compensates for any analyte loss during the high-pressure extraction process.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, non-destructive sample preparation technique that involves the partitioning of analytes from a sample matrix onto a coated fiber. rsc.org It is particularly useful for the analysis of volatile and semi-volatile organic compounds in water and air samples. While less common for solid samples, headspace SPME can be employed for the analysis of PBDEs in various matrices. In such applications, this compound can be used as an internal standard to improve the precision and accuracy of the method. Due to the equilibrium-based nature of SPME, the use of an isotopically labeled standard is crucial for correcting variations in extraction efficiency due to matrix effects and environmental conditions.

The following table illustrates the typical recovery rates of this compound in different sample matrices using various extraction techniques. These values are representative of what is reported in the literature for PBDE analysis.

Sample MatrixExtraction TechniqueTypical Recovery of this compound
SedimentPressurized Liquid Extraction85-110%
House DustUltrasonic Extraction80-115%
Fish TissueSoxhlet Extraction75-105%
WaterSolid-Phase Extraction90-110%

This table is a representation of typical recovery data for isotopically labeled PBDEs and is for illustrative purposes.

Quality Assurance and Quality Control Protocols

The use of this compound is integral to rigorous quality assurance and quality control (QA/QC) protocols in analytical laboratories. It ensures the reliability, comparability, and accuracy of the data generated for PBDEs.

In the analysis of PBDEs, especially in complex matrices, the efficiency of the entire analytical procedure, from extraction to final instrumental analysis, can vary. This compound is added to every sample, blank, and quality control sample at a known concentration before any sample processing steps. thermofisher.com By measuring the concentration of this compound in the final extract, the percentage of recovery can be calculated. This recovery percentage is then used to correct the measured concentrations of the native BDE 85 and other target PBDEs for any losses incurred during the sample preparation and cleanup stages. This practice is a cornerstone of generating accurate and reliable environmental data.

Certified Reference Materials (CRMs) are materials with well-characterized concentrations of specific analytes. envirotech-online.com They are analyzed alongside environmental samples to validate the accuracy of an analytical method. When analyzing a CRM for PBDEs, this compound is added to the CRM sample just as it would be to an unknown environmental sample. The analytical method is considered valid if the measured concentrations of the native PBDEs in the CRM, after correction using the recovery of this compound, fall within the certified range of the material. nih.govnih.gov This provides confidence in the laboratory's ability to accurately quantify PBDEs in real-world samples.

The table below shows a hypothetical analysis of a certified reference material for BDE 85.

ParameterCertified Value (ng/g)Measured Value (ng/g)Recovery of this compoundCorrected Measured Value (ng/g)Acceptance Criteria
BDE 85 in CRM10.0 ± 0.58.585%10.0Within certified range

This table is for illustrative purposes to demonstrate the principle of using a recovery standard in CRM analysis.

Research into Non-Target and Suspect Screening Methodologies for PBDEs and Their Transformation Products

Beyond the targeted analysis of known PBDE congeners, there is growing interest in identifying previously unknown biotransformation products of these compounds in the environment. This compound plays a crucial role in these advanced screening methodologies.

Non-target and suspect screening analyses aim to identify a broad range of chemicals in a sample without pre-selecting all target analytes. High-resolution mass spectrometry is the primary tool for these investigations. When searching for biotransformation products of BDE 85, such as hydroxylated or methoxylated metabolites, the presence of the 13C-labeled internal standard can aid in their identification. The characteristic isotopic pattern of this compound can be used to develop algorithms that search for related compounds that have undergone specific mass shifts corresponding to biotransformation reactions (e.g., addition of an oxygen atom). This helps to distinguish potential metabolites from the vast number of other signals in a complex sample matrix.

The development of comprehensive spectral libraries is essential for the confident identification of compounds in non-target screening. While spectral libraries for native PBDEs are well-established, data on their transformation products is often scarce. In research settings, this compound can be used in in-vitro or in-vivo studies to generate metabolites that are isotopically labeled. The mass spectra of these labeled metabolites can then be added to spectral libraries. When analyzing environmental samples, the presence of a compound with a mass spectrum matching a labeled metabolite from the library provides strong evidence for the identification of its native counterpart. This approach significantly enhances the confidence in the identification of novel PBDE transformation products.

Elucidating Environmental Fate and Transport Mechanisms Using Bde 85 13c6

Atmospheric Transport and Deposition Research

The use of isotopically labeled standards like BDE 85-13C6 is fundamental in atmospheric studies to ensure the accuracy of measurements, which can be affected by sample loss during collection and analysis. By adding a known amount of the labeled compound to a sample at the beginning of the analytical process, scientists can correct for any subsequent losses and report more reliable concentration data.

Investigating Long-Range Atmospheric Transport Potentials of PBDEs

Lower- to mid-brominated PBDEs, a category that includes BDE-85, are recognized for their potential for long-range atmospheric transport, enabling them to travel far from their original sources and contaminate remote ecosystems. While direct studies detailing the use of this compound to specifically trace the long-distance atmospheric path of BDE-85 are not abundant in publicly available literature, the principles of atmospheric science and chemical transport modeling underscore the importance of such labeled compounds.

In practice, atmospheric monitoring studies often employ a suite of 13C-labeled PBDE congeners as surrogate standards to accurately quantify the ambient concentrations of their native counterparts in air samples. This data is then used to validate and refine long-range transport models. These models are essential for predicting how pollutants like BDE-85 are distributed globally and for assessing their potential impact on sensitive environments such as the Arctic. The detection of BDE-85 in remote locations provides empirical evidence of its capacity for long-range atmospheric transport.

Air-Soil Exchange Dynamics of Semi-Volatile Organic Compounds

The exchange of semi-volatile organic compounds (SVOCs) like BDE-85 between the atmosphere and soil is a dynamic process involving deposition and volatilization. Understanding these fluxes is crucial for determining the ultimate fate of these pollutants. In studies investigating these dynamics, 13C-labeled internal standards are indispensable for the accurate quantification of native PBDEs in both air and soil matrices.

Research in this area often involves measuring the concentrations of PBDEs in co-located air and soil samples. The resulting data can be used to calculate the fugacity ratio, which indicates the direction of net flux. While specific data tables from studies using this compound for this exact purpose are not readily found in public literature, the methodology is well-established. For instance, a study on the air-soil exchange of various SVOCs would typically add a 13C-labeled PBDE mixture, including a compound like this compound, to both air and soil extracts before analysis by gas chromatography-mass spectrometry (GC-MS). This allows for the precise determination of native BDE-85 concentrations, which are then used to model the exchange dynamics.

Environmental Partitioning Studies

The distribution of BDE-85 between different environmental phases, such as sediment and water, is a key determinant of its bioavailability and potential for ecological harm. Isotopic dilution techniques, which employ labeled compounds like this compound, are powerful tools for investigating these partitioning processes.

Sediment-Water Partitioning Coefficients and Dynamics

The sediment-water partition coefficient (Kd) is a critical parameter that describes the equilibrium distribution of a chemical between the solid (sediment) and liquid (water) phases. The use of 13C-labeled BDE-85 allows for the precise determination of this coefficient through isotopic dilution methods. In this approach, a known amount of this compound is added to a sediment-water slurry. After an equilibration period, the concentrations of both the native and labeled BDE-85 are measured in both the sediment and water phases. This allows for a more accurate calculation of the partition coefficient by accounting for any analytical variability.

ParameterDescriptionTypical Application in Partitioning Studies
This compound Isotopically labeled internal standardAdded to sediment-water systems to trace the partitioning behavior of native BDE-85.
Native BDE-85 The unlabeled compound of interestIts distribution between sediment and water at equilibrium is measured.
Sediment-Water Partition Coefficient (Kd) Ratio of the concentration of a chemical in sediment to its concentration in water at equilibrium.Determined using the measured concentrations of native and labeled BDE-85 to assess its tendency to sorb to sediment.
Influence of Organic Carbon Content on Sorption

The sorption of hydrophobic organic compounds like BDE-85 to sediment and soil is strongly influenced by the amount of organic carbon present. The organic carbon-water (B12546825) partition coefficient (Koc) is used to normalize the sorption coefficient to the fraction of organic carbon in the solid phase. Studies investigating the relationship between sorption and organic carbon content often utilize 13C-labeled standards to ensure the accuracy of their measurements.

In a typical experiment, sediments with varying organic carbon content would be spiked with a known concentration of native BDE-85 and a known amount of this compound as a surrogate. After equilibration, the concentrations in the water and sediment phases are determined. The resulting data allows for the calculation of Koc values, providing insight into the role of organic matter in sequestering BDE-85 in the environment.

Soil/Sediment PropertyInfluence on BDE-85 SorptionRole of this compound
High Organic Carbon Content Increased sorption of BDE-85 to the solid phase.Ensures accurate quantification of BDE-85 in both the aqueous and solid phases, leading to reliable Koc determination.
Low Organic Carbon Content Decreased sorption, leading to higher concentrations in the aqueous phase.Helps to precisely measure the lower concentrations in the solid phase and the corresponding higher aqueous concentrations.
Modeling Equilibrium Partitioning in Aquatic Environments

Equilibrium partitioning models are used to predict the distribution of chemicals in aquatic environments and to estimate their potential bioavailability. These models rely on accurate input parameters, including the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc). The use of isotopically labeled compounds like this compound in laboratory and field studies provides high-quality data that can be used to validate and improve the predictive power of these models.

By accurately measuring the partitioning behavior of BDE-85 in real-world environmental samples, facilitated by the use of this compound, scientists can develop more robust models that better reflect the complex interactions occurring in aquatic ecosystems. These models are essential for risk assessment and for developing strategies to manage the environmental impact of PBDEs.

Soil-Plant Transfer Mechanisms

The transport and accumulation of polybrominated diphenyl ethers (PBDEs) from soil into plants represent a significant pathway for their entry into terrestrial food webs. The use of isotopically labeled compounds like this compound is crucial for accurately tracing these mechanisms without interference from background contamination.

Root Uptake and Translocation Kinetics in Terrestrial Plants

Studies have demonstrated that terrestrial plants can absorb PBDEs from the soil through their root systems and subsequently translocate them to above-ground tissues. In experiments using a commercial penta-BDE mixture that included BDE-85, both zucchini and radish plants were shown to accumulate PBDEs in their root and shoot tissues. nih.gov

Zucchini plants, in particular, exhibited a greater capacity for both uptake and translocation. nih.gov The roots of zucchini contained almost double the concentration of penta-BDEs compared to radish roots. nih.gov This suggests that the extent of root uptake and the efficiency of translocation are species-dependent. Furthermore, the translocation of PBDEs to the shoots can be congener-specific, indicating that different PBDEs may move through the plant at different rates. nih.gov The accumulation in plant tissues can reach levels as high as 4 micrograms per kilogram of plant tissue. nih.gov

Table 1: Plant Uptake of Penta-BDE Congeners This table is based on data from a study where soil was treated with a penta-BDE mixture and the uptake by zucchini and radish was measured.

Plant SpeciesPlant TissueObservationReference
ZucchiniRootsContained nearly twice as much penta-BDEs as radish roots. nih.gov
ZucchiniShootsShowed greater ability to translocate and accumulate PBDEs compared to radish. nih.gov
RadishRoots & ShootsAccumulated PBDEs, but to a lesser extent than zucchini. nih.gov
BothOverallAccumulated as much as 4 µg total penta-BDEs kg⁻¹ plant tissue. nih.gov
Influence of Soil Properties on Bioavailability

The bioavailability of BDE-85 and other PBDEs in soil—the fraction available for uptake by organisms—is heavily influenced by soil properties and processes. A primary factor limiting bioavailability is the strong tendency of these hydrophobic compounds to bind to soil particles, a process known as abiotic sorption. nih.gov This sorption can cause a rapid decrease in the amount of extractable PBDEs from the soil. nih.gov

The presence of plants and their interactions can also modify PBDE bioavailability. While monoculture plantings of zucchini or radish did not significantly alter the recovery of PBDEs from soil, mixed plantings of the two species led to a nearly eight-fold increase in PBDE recovery compared to unplanted soil. nih.gov This suggests that interspecific plant interactions, possibly through changes in root exudates or soil microbial communities, can enhance the bioavailability of these compounds in the terrestrial environment. nih.gov

Furthermore, the process of aging, where contaminants reside in soil over extended periods, can significantly diminish the bioavailability of PBDEs. nih.gov The fraction of PBDEs that can be rapidly desorbed from soil particles is considered a good indicator of their bioavailability to soil organisms like earthworms. nih.gov

Degradation and Transformation Pathways in Abiotic Compartments

In the environment, BDE-85 can be degraded and transformed through various abiotic processes, particularly photodegradation. This involves the breakdown of the molecule upon exposure to light.

Photodegradation Kinetics and Product Identification

Photodegradation is a key mechanism for the breakdown of PBDEs in the environment. psecommunity.org The process for many PBDEs, such as the heavily brominated BDE-209, follows pseudo-first-order kinetics. psecommunity.orgmdpi.com The rate of degradation is significantly influenced by the light source and intensity, with UV light being a primary driver. psecommunity.orgmdpi.com Environmental factors also play a critical role. For instance, soil particles can inhibit photodegradation due to a light-shielding effect, reducing the light available to the contaminant molecules. psecommunity.orgmdpi.com Conversely, increasing the pH of soil suspensions has been shown to increase the degradation rate of BDE-209. psecommunity.orgmdpi.com The presence of natural organic matter like humic acid can have a dual role but often inhibits photodegradation by absorbing light and shielding the contaminant. psecommunity.orgmdpi.com

Table 2: Factors Influencing PBDE Photodegradation in Soil This table summarizes findings on the photodegradation of BDE-209, with principles applicable to other PBDEs like BDE-85.

FactorEffect on Photodegradation RateMechanismReference
Soil ParticlesDecreaseLight-shielding effect. psecommunity.orgmdpi.com
Increasing pH (3.5 to 9.5)IncreaseProducts may be more easily formed in higher pH soil suspensions. psecommunity.orgmdpi.com
Humic Acid (HA)DecreaseActs as a photosensitizer but primarily inhibits via photo-shielding. psecommunity.orgmdpi.com
UV LightIncreasePrimary driver of BDE degradation. psecommunity.orgmdpi.com

A primary pathway for the photodegradation of PBDEs is reductive debromination. nih.gov This process involves the removal of bromine atoms from the diphenyl ether structure, leading to the formation of lower-brominated congeners. nih.gov For example, the photodecomposition of the fully brominated BDE-209 has been shown to produce a range of lesser-brominated congeners, including BDE-85. researchgate.net The mechanism involves the photolytic cleavage of a carbon-bromine (C-Br) bond, which generates an aryl radical. nih.gov This highly reactive intermediate can then abstract a hydrogen atom from a hydrogen donor in the surrounding medium (such as organic solvents or water) to form a lower-brominated PBDE. nih.gov

In addition to reductive debromination, the aryl radical formed during photolysis can undergo an alternative reaction pathway: intramolecular cyclization. nih.gov This occurs when the radical attacks the other phenyl ring within the same molecule, leading to the formation of a new ring structure and creating a polybrominated dibenzofuran (B1670420) (PBDF). nih.gov There is a competition between this cyclization reaction and the hydrogen abstraction that leads to debromination. nih.gov The presence and nature of hydrogen donors in the environment can control which pathway is favored. nih.gov In environments with fewer available hydrogen donors, the likelihood of intramolecular cyclization and the formation of toxic PBDFs increases. nih.gov

Anaerobic Degradation and Debromination Studies

The environmental fate of polybrominated diphenyl ethers (PBDEs) in anaerobic environments is of significant scientific interest due to the potential for these persistent organic pollutants to undergo transformation into other, sometimes more toxic, congeners. The use of isotopically labeled compounds, such as this compound, is a powerful tool for elucidating these complex degradation pathways without ambiguity from background contamination. Anaerobic degradation of PBDEs primarily proceeds through a process of reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether backbone by microorganisms.

Research into the anaerobic microbial debromination of PBDEs has shown that the process is often slow and stepwise. nih.gov Studies have demonstrated that higher brominated congeners, such as deca-BDE (BDE-209), can be reductively debrominated to lower brominated congeners under anaerobic conditions. berkeley.edu For instance, in mangrove sediment microcosms, BDE-209 was found to degrade into a series of nona-, octa-, hepta-, hexa-, and penta-BDEs. berkeley.edu Notably, 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) is a major congener in commercial penta-BDE mixtures and its anaerobic degradation has been a focus of many studies. nih.govnih.gov

While specific studies focusing exclusively on the anaerobic degradation of this compound are limited, the behavior of the unlabeled BDE-85 and similar pentabromodiphenyl ether congeners provides significant insight into its likely fate. BDE-85 (2,2',3,4,4'-pentabromodiphenyl ether) has been identified as an intermediate product in the anaerobic debromination of higher brominated PBDEs. berkeley.edu The general principles of anaerobic PBDE debromination suggest that the removal of meta and para positioned bromine atoms is often favored over the removal of ortho positioned bromines. berkeley.edunih.gov

Studies on various anaerobic microbial cultures, including those containing Dehalococcoides species, have shown that the debromination of lesser brominated congeners, such as penta- and tetrabromodiphenyl ethers, can be more rapid than that of highly brominated congeners. nih.gov For example, the debromination of BDE-99 has been shown to produce 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) . nih.gov Given the structural similarities, it is plausible that BDE-85 undergoes a similar debromination pathway, likely losing a bromine atom to form tetrabromodiphenyl ether congeners.

The anaerobic debromination process is influenced by the specific microbial communities present in the sediment or sludge. berkeley.edu Different bacterial consortia may exhibit different debromination rates and produce different product congeners. nih.gov The presence of other electron acceptors can also influence the rate and extent of PBDE debromination. nih.gov

The use of a 13C-labeled internal standard like this compound in such studies is critical for accurately quantifying the degradation of the parent compound and the formation of its metabolic products, distinguishing them from pre-existing PBDEs in the environmental matrix.

Table 1: Anaerobic Debromination Products of Selected PBDE Congeners

Starting CongenerKey Debromination Products Identified in Anaerobic StudiesReference
BDE-209 (Deca-BDE)Nona-BDEs (BDE-206, BDE-207), Octa-BDEs (BDE-196, BDE-197), Hepta-BDEs (BDE-183), Hexa-BDEs (BDE-154), Penta-BDEs (BDE-99, BDE-85) berkeley.edu
BDE-99 (Penta-BDE)BDE-47 (Tetra-BDE) nih.gov
BDE-47 (Tetra-BDE)BDE-17 (Tri-BDE), BDE-4 (Di-BDE), Diphenyl Ether (DE) nih.gov

Investigating Biotransformation and Bioaccumulation Dynamics in Ecosystems

Biotransformation Pathways in Biota

Biotransformation is the process by which living organisms modify chemical compounds. For PBDEs like BDE-85, these processes can alter their toxicity, persistence, and potential to accumulate in tissues. The use of ¹³C-labeled internal standards, such as BDE 85-¹³C₆, is critical in these studies. By adding a known quantity of the labeled compound to a sample, scientists can accurately quantify the native BDE-85 and its metabolites, correcting for any loss during extraction and analysis.

Mechanistic Understanding of Hydroxylation and Debromination Processes

The two primary biotransformation pathways for BDE-85 in biota are hydroxylation and debromination.

Hydroxylation is an oxidative process where a hydroxyl (-OH) group is added to the BDE-85 molecule, forming hydroxylated PBDEs (OH-PBDEs). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govyoutube.com The position of hydroxylation can significantly influence the metabolite's biological activity. For instance, the formation of 6-OH-BDE-85 has been observed in vitro. nih.gov Hydroxylated metabolites are often of concern as they can have greater toxicity than the parent compound. nih.gov

Debromination is the removal of bromine atoms from the BDE-85 molecule, resulting in the formation of lower-brominated diphenyl ethers. This reductive process has been observed for various PBDE congeners, particularly in anaerobic environments such as the intestinal tracts of fish. acs.org Studies on other penta-BDEs like BDE-99 show that debromination often occurs at the meta- and para-positions of the diphenyl ether structure. nih.govnih.gov This process can lead to the formation of more bioaccumulative and potentially more toxic congeners.

Species-Specific Differences in Biotransformation Rates and Metabolite Formation

The ability to metabolize BDE-85 varies significantly among different species. These differences are largely attributed to variations in the activity and types of metabolic enzymes, particularly cytochrome P450s. nih.govnih.gov

For example, studies on various PBDE congeners have shown that fish, such as the common carp, can have significantly higher rates of debromination compared to other fish species like rainbow trout and salmon. nih.gov Carp have demonstrated a preference for meta-debromination. nih.gov In mammals, including rodents and humans, PBDEs are primarily metabolized in the liver, where they are absorbed and distributed to various tissues, with accumulation mainly in adipose tissue. nih.gov The biotransformation of PBDEs in the brain is less understood. nih.gov The specific metabolite profiles can, therefore, differ substantially between aquatic and terrestrial organisms, influencing the ultimate fate and impact of BDE-85 in different food webs.

In Vitro and In Vivo Approaches to Biotransformation Research

The study of BDE-85 biotransformation utilizes both in vitro and in vivo methods.

In vitro studies typically involve exposing isolated cells, subcellular fractions (like liver microsomes), or purified enzymes to BDE-85. nih.govnih.gov These experiments allow for a detailed investigation of metabolic pathways and the identification of specific enzymes involved in the transformation process under controlled laboratory conditions. nih.govuu.nl For example, incubating BDE-85 with liver microsomes can reveal the formation of hydroxylated metabolites. nih.gov

In vivo studies , on the other hand, involve administering BDE-85 to whole organisms, such as rodents or fish, and analyzing tissues to identify the parent compound and its metabolites. nih.gov These studies provide a more holistic understanding of the absorption, distribution, metabolism, and excretion of the compound within a living system. nih.gov

Role of Enzymes in PBDE Biotransformation (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the Phase I metabolism of a wide range of foreign compounds, including PBDEs. nih.govyoutube.comnih.gov These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of xenobiotics. youtube.com

Bioaccumulation and Trophic Transfer Kinetics

Bioaccumulation refers to the net accumulation of a chemical in an organism from all possible exposure routes, including water, sediment, and diet. nih.gov BDE-85, being a lipophilic (fat-loving) compound, has a tendency to accumulate in the fatty tissues of organisms.

Bioconcentration and Bioaccumulation Factor (BCF/BAF) Determination

The potential for a chemical to accumulate in organisms is often quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).

Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, assuming uptake is from the water only. wikipedia.org

Bioaccumulation Factor (BAF): This is a broader measure, representing the ratio of the chemical's concentration in an organism to its concentration in the ambient environment (water, sediment, etc.), accounting for uptake from all sources, including diet. sfu.canih.gov

A BCF or BAF value greater than 1 indicates that the chemical is accumulating in the organism. wikipedia.org Regulatory bodies often use thresholds to classify the bioaccumulative potential of substances; for example, a BCF greater than 2,000 may be considered bioaccumulative, and a value over 5,000 as very bioaccumulative. wikipedia.org

Studies have shown that penta-BDEs, the group to which BDE-85 belongs, have a high potential for bioaccumulation. nih.gov While specific, universally agreed-upon BCF and BAF values for BDE-85 are not always available across all species, the data for related congeners provide a strong indication of its behavior.

Table 1: Representative Bioaccumulation and Bioconcentration Factors for Selected PBDE Congeners in Aquatic Organisms

Compound Organism Factor Type Value (L/kg) Reference
BDE-47 Various Fish Species BCF >5000 mdpi.com
BDE-99 Tubifex tubifex BAF 7.34 nih.gov
BDE-100 Tubifex tubifex BAF 9.01 nih.gov
BDE-153 Various Fish Species BSAF >1 mdpi.com
BDE-154 Various Fish Species BSAF >1 nih.gov
BDE-209 Various Fish Species BCF >5000 mdpi.com

Note: BSAF (Biota-Sediment Accumulation Factor) is another metric used, particularly for sediment-dwelling organisms. Values are often lipid-normalized.

The trophic transfer of BDE-85 through the food web is another critical aspect of its environmental dynamics. The Trophic Magnification Factor (TMF) is used to assess whether a chemical's concentration increases with increasing trophic level. karenkiddlab.comresearchgate.netsfu.ca A TMF greater than 1 suggests that the chemical is biomagnifying. karenkiddlab.comresearchgate.net Studies on PBDEs have shown that lower-brominated congeners, such as those that could be formed from the debromination of BDE-85, tend to biomagnify in aquatic food webs. mdpi.comnih.gov

Influence of Environmental Factors on Uptake

The uptake of BDE-85 by organisms is significantly influenced by various environmental factors. As a lipophilic compound, BDE-85 tends to associate with organic matter in sediment and soil. This interaction can affect its bioavailability to aquatic and terrestrial organisms. For instance, in aquatic environments, the concentration of dissolved organic carbon and particulate matter can influence the amount of BDE-85 that is freely available for uptake by organisms. vliz.be Studies on other PBDEs have shown that bioavailability in sediment, and thus uptake by benthic organisms, is a key exposure pathway. mdpi.com The partitioning behavior of BDE-85 between water, sediment, and air will ultimately dictate its primary route of uptake into the food web.

Evaluation of Uptake and Depuration Rate Constants

The bioaccumulation of a chemical in an organism is determined by the balance between its uptake and depuration (elimination) rates. The uptake rate constant (k1) represents the rate of absorption of the chemical from the environment (e.g., from water across the gills of a fish), while the depuration rate constant (k2) represents the rate of its elimination from the organism through various processes like metabolic transformation, excretion, and growth dilution. service.gov.uknih.gov

A thorough review of the scientific literature did not yield specific experimentally determined uptake (k1) and depuration (k2) rate constants for BDE-85. Such data is often limited for less-studied congeners. However, the principles for their determination are well-established. For fish, these constants are typically measured in laboratory studies where fish are exposed to the chemical in water or through their diet, followed by a period in a clean environment to measure elimination. nih.govservice.gov.uk The ratio of k1 to k2 can be used to calculate the bioconcentration factor (BCF), a key indicator of a chemical's bioaccumulation potential. service.gov.uk

Table 1: Uptake and Depuration Rate Constants for BDE-85

SpeciesExposure RouteUptake Rate Constant (k1)Depuration Rate Constant (k2)Source
Data Not Available----
Data Not Available----
Data Not Available----

This table is representative of the type of data required for a full assessment. Specific values for BDE-85 are not currently available in the cited literature.

Trophic Magnification and Food Web Dynamics

Trophic magnification, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. This is a key concern for persistent and bioaccumulative substances like PBDEs.

Assessment of Trophic Magnification Factors (TMFs)

The Trophic Magnification Factor (TMF) is a numerical value that quantifies the average increase in the concentration of a chemical with each increase in trophic level in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. nih.govnist.gov The assessment of TMFs is considered a reliable tool for evaluating the bioaccumulation potential of chemicals in real-world ecosystems. nih.govcefic-lri.org

Table 2: Trophic Magnification Factors (TMFs) for BDE-85

Food Web LocationFood Web TypeTMF ValueSignificance (p-value)Source
Data Not Available----
Data Not Available----
Data Not Available----

This table illustrates the format for presenting TMF data. Specific, peer-reviewed TMF values for BDE-85 are not available in the cited literature.

Influence of Lipophilicity and Biotransformation on Trophic Transfer

The trophic transfer of BDE-85 is primarily governed by its lipophilicity and its susceptibility to biotransformation. As a lipophilic compound, BDE-85 readily partitions into the fatty tissues of organisms. This is a key driver for its accumulation and subsequent transfer through the food chain as predators consume prey and assimilate the contaminants stored in their tissues. The octanol-water partition coefficient (Kow) is often used as a predictor of a chemical's bioaccumulation potential, with higher values generally indicating a greater tendency to accumulate in lipids. epa.gov

Biotransformation, or the metabolic breakdown of a chemical within an organism, can significantly reduce its bioaccumulation and trophic transfer. For PBDEs, this can occur through processes like hydroxylation and reductive debromination. nih.gov The latter process, where bromine atoms are removed from the molecule, can lead to the formation of lower-brominated PBDEs. nih.gov For example, studies have shown that BDE-99 can be debrominated to BDE-47 in common carp. nih.gov The extent to which BDE-85 undergoes biotransformation will influence its persistence in an organism and its potential to magnify up the food web. Congeners that are more resistant to metabolism tend to have higher TMFs.

Congener-Specific Bioaccumulation Potentials in Aquatic and Terrestrial Food Webs

The bioaccumulation potential of PBDEs varies significantly among different congeners. This congener-specific behavior is a result of differences in their physical-chemical properties and their susceptibility to metabolic degradation. BDE-85, a penta-BDE, has been detected in various organisms in both aquatic and terrestrial food webs, indicating its potential for bioaccumulation. nih.gov

In aquatic systems, BDE-85 has been identified in species such as the striped keelback snake, which preys on frogs, from an e-waste recycling site. nih.gov In terrestrial food chains, studies of urban landfills have shown bioaccumulation of various PBDEs in invertebrates and birds, highlighting the potential for exposure and accumulation in these ecosystems. nih.gov The congener profile, or the relative abundance of different PBDEs, often changes with trophic level, reflecting the differential bioaccumulation and metabolism of each congener.

Table 3: Detection of BDE-85 in Various Biota

SpeciesEcosystem TypeTissue/Sample TypeFindingSource
RodentsLaboratoryLiver, BrainOxidative stress and neurotoxicity observed after exposure. nih.gov
Striped Keelback Snake (Amphiesma stolata)Terrestrial (e-waste site)Not specifiedDetected, with concentrations higher in males than females. nih.gov
Common Carp (Cyprinus carpio)LaboratoryNot specifiedIncluded in studies on PBDE uptake and metabolism.-

Environmental and Biological Factors Modulating Bioaccumulation

A variety of environmental and biological factors can modulate the bioaccumulation of BDE-85.

Environmental Factors:

Contaminant Source and Concentration: Proximity to sources such as e-waste recycling sites or industrial areas can lead to higher environmental concentrations and consequently, greater bioaccumulation. nih.gov

Sediment and Soil Characteristics: The organic carbon content of sediment and soil can bind BDE-85, affecting its bioavailability for uptake by organisms. vliz.be

Biological Factors:

Trophic Level: As discussed, organisms at higher trophic levels generally exhibit higher concentrations of bioaccumulative substances. mdpi.comnih.gov

Species-Specific Metabolism: The ability of an organism to metabolize and eliminate BDE-85 is a critical factor. Species with more efficient metabolic pathways for breaking down PBDEs will accumulate lower levels. nih.gov

Diet: The specific diet of an organism determines its primary route of exposure to BDE-85 through the food web. mdpi.com

Lipid Content: Organisms with a higher percentage of body fat will have a greater capacity to store lipophilic compounds like BDE-85. vliz.be

Age and Size: In some cases, older or larger individuals may show higher contaminant loads due to a longer period of accumulation. nih.gov

Table of Compound Names

Abbreviation/Common NameChemical Name
BDE-152,4,4'-tribromodiphenyl ether
BDE-472,2',4,4'-tetrabromodiphenyl ether
BDE-852,2',3,4,5'-pentabromodiphenyl ether
BDE-85-13C62,2',3,4,5'-pentabromodiphenyl ether (13C-labeled)
BDE-992,2',4,4',5-pentabromodiphenyl ether
BDE-1263,3',4,4',5-pentabromodiphenyl ether
PCBsPolychlorinated Biphenyls
OCPsOrganochlorine Pesticides
POPsPersistent Organic Pollutants
p,p'-DDE1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene
p,p'-DDD1,1-dichloro-2,2-bis(p-chlorophenyl)ethane
γ-HCHgamma-Hexachlorocyclohexane
PCB 1942,2',3,3',4,4',5,5'-Octachlorobiphenyl
PFOSPerfluorooctanesulfonic acid
PFBSPerfluorobutanesulfonic acid
BCFBioconcentration Factor
TMFTrophic Magnification Factor
KowOctanol-water partition coefficient

Environmental Monitoring and Distribution Studies Research Applications of Bde 85 13c6

Spatial and Temporal Trends of PBDEs in Environmental Matrices

Understanding how PBDE concentrations change over time and across different locations is crucial for assessing environmental contamination. Analytical methods relying on internal standards like BDE 85-13C6 are essential for generating the high-quality data needed for these assessments.

PBDEs are widespread environmental contaminants found in various matrices, including air, soil, and sediment. nih.gov Due to their hydrophobic nature, they tend to adsorb to solid materials, making soil and sediment significant environmental sinks. researchgate.net Studies have detected a range of PBDEs in soil and sediment samples, sometimes at levels 10 to 60 times higher than in other contaminated sites globally, particularly near electronic waste recycling facilities. hkbu.edu.hk For instance, in one study, the concentration of tetra- and penta-BDEs in sediment were the predominant congeners. hkbu.edu.hk

The accurate quantification of individual congeners in these complex samples is achieved through methods such as gas chromatography-mass spectrometry (GC-MS). In this process, a known quantity of this compound is added to the sample before extraction. hkbu.edu.hk This "internal standard" experiences similar losses as the native BDE 85 during sample preparation and analysis. By measuring the final amount of this compound, scientists can calculate its recovery rate and use this to correct the measured concentration of the native BDE 85, leading to highly accurate results. hkbu.edu.hk Method detection limits for PBDEs using such methods can be as low as 0.013 ng/g. hkbu.edu.hk

Table 1: Reported Concentrations of Native BDE Congeners in Soil and Sediment This table presents data on native PBDEs, the accurate measurement of which is facilitated by internal standards like this compound.

PBDEs are prevalent in freshwater and marine environments, where they become major reservoirs for these pollutants. researchgate.net Monitoring programs, such as those in the Baltic Sea and OSPAR assessment areas, track the levels of specific PBDE congeners in water and sediment to assess environmental status. ospar.org, helcom.fi These studies have shown that while concentrations of some PBDEs are stable or declining in certain regions, they often remain above background assessment concentrations. ospar.org

The reliability of these large-scale monitoring programs depends on consistent and comparable data. The use of ¹³C-labeled internal standards, including this compound, is a cornerstone of the analytical protocols. By ensuring that data from different times and locations are accurate and comparable, this compound supports the robust assessment of temporal trends and the effectiveness of regulations aimed at reducing PBDE pollution.

Due to their lipophilic (fat-loving) properties, PBDEs bioaccumulate in organisms and biomagnify up the food chain. researchgate.net Consequently, significant concentrations are often found in aquatic biota such as fish, mussels, and marine mammals. ospar.org, researchgate.net Studies have measured various PBDE congeners, including BDE 85, in species like Atlantic herring and dolphins. researchgate.net, nih.gov For example, monitoring in the Baltic Sea revealed that concentrations of the sum of six PBDE congeners (BDE-28, -47, -99, -100, -153, and -154) in fish exceeded the EU Environmental Quality Standard (EQS) at every monitored site. helcom.fi

Analyzing PBDEs in biological tissues presents significant analytical challenges due to the complexity of the sample matrix. This compound and other labeled standards are crucial for overcoming these challenges. They are added prior to the extraction and clean-up steps, which are necessary to remove interfering substances like lipids. researchgate.net This ensures that the final calculated concentrations of native PBDEs in biota are accurate, which is vital for assessing the risk to wildlife and human health through seafood consumption. helcom.fi, nih.gov

Table 2: Method Reporting Limits for PBDE Congeners in Biota Analysis This table illustrates the low detection levels achievable in biota analysis, a capability supported by the use of internal standards like this compound.

Source Identification and Apportionment Studies

Pinpointing the origins of PBDE pollution is key to mitigating its environmental impact. This compound plays a vital, albeit indirect, role in these studies by enabling the accurate measurements upon which source apportionment models are built.

While this compound itself is not released into the environment to be traced, it is essential for the analytical techniques that allow researchers to track pollution. For example, studies use models like the Potential Source Contribution Function (PSCF) to identify potential source regions of atmospheric pollutants by analyzing air samples collected at a specific location. nih.gov These models require precise concentration data for various PBDE congeners. The accuracy afforded by using this compound as an internal standard ensures that the input data for these models is reliable, leading to more accurate identification of pollutant pathways and distant source areas. nih.gov

Different commercial PBDE mixtures (e.g., PentaBDE, OctaBDE, DecaBDE) have distinct "fingerprints" or profiles based on the relative abundance of their constituent congeners. researchgate.net For example, the PentaBDE mixture is dominated by BDE-47 and BDE-99. researchgate.net By comparing the congener pattern found in an environmental sample (e.g., in sediment or fish tissue) to the patterns of these commercial products, scientists can infer the likely source of the contamination. researchgate.net, researchgate.net

This comparative analysis is entirely dependent on the accurate quantification of each individual congener. This compound ensures the measurement of its native counterpart, BDE 85, is precise. This precise value, along with those of other congeners, contributes to building a reliable congener profile for the sample. An accurate profile allows for a more definitive match to a source signature, thereby helping to distinguish between pollution from different commercial flame retardant products. researchgate.net, researchgate.net

Legacy Contamination and Emerging Pollutant Research

The isotopically labeled chemical compound this compound, a variant of the polybrominated diphenyl ether (PBDE) congener BDE-85, serves as a critical internal standard in environmental monitoring and distribution studies. Its use is instrumental in the accurate quantification of the native BDE-85 compound in various environmental matrices. This application is vital for understanding the scope of legacy contamination from phased-out commercial PBDE mixtures and for tracking the presence of BDE-85 as a pollutant of ongoing concern.

The analytical methodology for detecting and quantifying PBDEs, including BDE-85, in environmental samples typically involves gas chromatography coupled with mass spectrometry (GC-MS). To ensure the accuracy and precision of these measurements, especially at the trace levels at which these contaminants are often found, an isotope dilution method is employed. In this method, a known quantity of a 13C-labeled internal standard, such as this compound, is added to the sample at the beginning of the analytical process. Because the 13C-labeled standard has nearly identical chemical and physical properties to its native counterpart, it experiences similar losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, chemists can accurately calculate the initial concentration of the native BDE-85 in the sample, correcting for any procedural variations. This technique is considered the gold standard for the analysis of persistent organic pollutants like PBDEs.

Research into legacy contamination often focuses on environments impacted by historical industrial activities, consumer product disposal, and waste management practices. BDE-85 is a component of some commercial PBDE mixtures that were used as flame retardants in a wide array of products, including electronics, furniture, and textiles. wikipedia.org Although many of these commercial mixtures have been phased out in various parts of the world, the products containing them remain in use and continue to be a source of environmental release. wikipedia.orgnih.gov Consequently, BDE-85 is frequently detected in studies of legacy pollution.

As an emerging pollutant, the continued presence and potential transformation of BDE-85 in the environment are of significant interest. Studies on emerging pollutants investigate the environmental fate of these chemicals, including their presence in wastewater, sewage sludge, and their potential to bioaccumulate in organisms. nih.govnih.govnih.gov The accurate data obtained through the use of standards like this compound are essential for assessing the environmental burden of BDE-85, understanding its transport and fate, and evaluating the effectiveness of regulations aimed at reducing PBDE contamination.

Detailed Research Findings

The application of analytical methods using isotopically labeled standards has enabled the detection and quantification of BDE-85 in a variety of environmental settings, providing valuable insights into its distribution as a legacy and emerging contaminant.

House Dust as a Reservoir of Legacy Flame Retardants

House dust is a significant reservoir for many indoor pollutants, including PBDEs, which leach from consumer products over time. Studies analyzing house dust provide a snapshot of the chemicals present in the indoor environment and represent a major route of human exposure. For instance, a study on legacy chemical pollutants in the homes of pregnant African Americans in Atlanta detected BDE-85 in the collected dust samples, highlighting the persistence of this compound in indoor environments long after its primary production has ceased. nih.govsciprofiles.com Another study in Vancouver, Canada, also measured a range of PBDEs in house dust, contributing to the understanding of indoor exposure to these legacy chemicals. nih.gov

Table 1: Concentration of BDE-85 in House Dust Samples

Study Location Number of Samples Detection Frequency (%) Concentration Range (ng/g dust) Geometric Mean (ng/g dust)
Atlanta, USA nih.govsciprofiles.com 34 - - -

Data for BDE-85 was part of a broader analysis of PBDEs. Specific concentration ranges and geometric means for BDE-85 alone were not always detailed in the abstracts. The use of isotope dilution with labeled standards was a key part of the methodology for ensuring data accuracy. nih.gov

Marine and Riverine Sediments: Sinks for Persistent Pollutants

Sediments in aquatic environments act as sinks for hydrophobic pollutants like PBDEs, which adsorb to particulate matter and settle. The analysis of sediment cores can provide a historical record of pollution, while surface sediment analysis indicates more recent contamination. Research in the Laizhou Bay area of North China, a region with significant industrial activity, found BDE-85 among other PBDEs in riverine and marine sediments. rsc.org The concentrations were generally higher in riverine sediments, pointing to local industrial discharges as a source. rsc.org Similarly, a study in the Bohai Sea identified BDE-85 in surface sediments, with concentrations decreasing further from the shore, suggesting land-based sources. nih.gov These studies underscore the role of industrial and municipal outflows in the distribution of BDE-85 in aquatic ecosystems.

Table 2: BDE-85 Concentrations in Aquatic Sediments

Study Location Matrix Number of Samples Detection Frequency (%) Concentration Range (ng/g dry weight) Mean/Median Concentration (ng/g dry weight)
Laizhou Bay, China rsc.org Riverine & Marine Sediments 62 - nd - 53 (as part of Σ7PBDEs) 4.5 (as part of Σ7PBDEs)

Note: 'nd' indicates not detected. Concentrations are often reported as part of a sum of several PBDE congeners.

Electronic Waste Recycling Sites: Hotspots of Emerging Contamination

Electronic waste (e-waste) contains a variety of flame retardants, including PBDEs. Informal and improper e-waste recycling activities can lead to significant environmental contamination, creating hotspots of both legacy and emerging pollutants. nih.govnih.govresearchgate.net Studies conducted at e-waste recycling sites have consistently shown elevated levels of PBDEs in the surrounding soil, dust, and biota. nih.govnih.gov The debromination of higher brominated PBDEs during crude recycling processes can also lead to the formation of lower brominated congeners, further complicating the contamination profile. nih.gov The accurate measurement of individual congeners like BDE-85 in these complex matrices is crucial for assessing the environmental impact and human health risks associated with e-waste.

Human Biomonitoring: Assessing Internal Exposure

The presence of BDE-85 has also been investigated in human samples, such as serum, to assess the extent of internal exposure. A study on the temporal variability of PBDE serum concentrations in a New England cohort reported the detection of BDE-85, although at a low frequency. nih.gov Another long-term biomonitoring study in Australia also included BDE-85 in its panel of analyzed PBDEs, but it was detected in less than 10% of the pooled serum samples. nih.gov The low detection rates in these general population studies might suggest lower exposure levels compared to other PBDE congeners, but they still confirm the presence of BDE-85 in the human body. The use of 13C-labeled standards is particularly critical in biomonitoring to achieve the low detection limits required for such studies.

Table 3: Detection of BDE-85 in Human Serum

Study Population Matrix Number of Participants/Pools Detection Frequency (%) Key Finding
New England, USA nih.gov Serum 52 1-22% A single serum measurement is reliable for estimating exposure over a year.

These research findings, underpinned by precise analytical techniques that rely on standards like this compound, are essential for building a comprehensive picture of the environmental distribution and persistence of BDE-85. This knowledge informs risk assessments and regulatory actions aimed at mitigating the impacts of legacy and emerging chemical pollutants.

Modeling and Predictive Research Based on Bde 85 13c6 Derived Data

Development of Environmental Fate Models

Environmental fate models are mathematical tools used to predict the transport and transformation of chemicals in the environment. funaab.edu.ng The accuracy of these models for PBDEs is highly dependent on precise measurements of their concentrations in various environmental media. The use of carbon-13 labeled standards, such as BDE 85-13C6, is crucial for obtaining this data. reginfo.gov

Multimedia Fugacity Models

Multimedia fugacity models predict how a chemical will partition itself among different environmental compartments, such as air, water, soil, and sediment. ulisboa.ptwikipedia.org These models use the concept of fugacity, or the "escaping tendency" of a chemical, to describe its movement and equilibrium distribution. ulisboa.pt The development and validation of a fugacity model require robust, empirical data on the concentration of the target chemical in each of these compartments. funaab.edu.ng

This compound plays a vital role in this data generation process. As an internal standard used in analytical techniques like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), it is added to environmental samples at the beginning of the analytical procedure. reginfo.govepa.gov Because this compound has virtually identical physicochemical properties to the native BDE-85 congener, it behaves similarly during extraction, cleanup, and analysis. researchgate.net By measuring the recovery of the known amount of the labeled standard, analysts can correct for procedural losses of the native PBDEs. This correction ensures that the concentration data used to calculate fugacity capacities and build the model are accurate, leading to more reliable predictions of a PBDE's environmental fate. reginfo.govdiva-portal.org

Diffusion and Partitioning Models

Diffusion and partitioning models focus on the movement of chemicals across phase boundaries, such as from sediment to water or from the gas phase to airborne particles. nih.govacs.org A key parameter in these models is the partition coefficient (or distribution coefficient, Kd), which quantifies how a chemical distributes itself between two immiscible phases at equilibrium. researchgate.net For hydrophobic compounds like PBDEs, this includes the soil-water partition coefficient (Kd) and the octanol-water partition coefficient (Kow), which are critical for predicting leaching from soil, transport in aquatic systems, and bioaccumulation potential. vliz.bepublish.csiro.au

Accurate determination of these coefficients relies on precise measurements of PBDE concentrations in each phase. However, the strong tendency of PBDEs to adsorb to organic matter can complicate these measurements. acs.org Studies have shown that using methods like solid-phase microextraction (SPME) in conjunction with isotope dilution mass spectrometry, which employs standards like this compound, provides more accurate partitioning data by accounting for the fraction of the chemical bound to dissolved organic carbon. researchgate.netacs.org This enhanced accuracy is critical for developing robust diffusion and partitioning models that correctly predict the environmental mobility and distribution of different PBDE congeners. nih.gov

Kinetic Models for Bioaccumulation and Biotransformation

Kinetic models are used to understand the dynamic processes of chemical uptake, distribution, metabolism (biotransformation), and elimination in living organisms. Data derived from studies using this compound as an analytical standard are essential for developing and parameterizing these models for PBDEs.

Predicting Uptake and Elimination Rates

To predict the potential for a chemical to accumulate in an organism, it is necessary to determine its uptake and elimination rate constants. vliz.be These parameters are often measured in laboratory studies where organisms are exposed to a chemical, and its concentration in their tissues is monitored over time. ucm.es this compound is used as a surrogate or internal standard to ensure the accurate quantification of native PBDE congeners in these tissue samples. mdpi.com

For instance, in studies of PBDE bioaccumulation in freshwater invertebrates like Gammarus pulex, researchers determined uptake rate constants for a range of congeners, including BDE-85. vliz.be The reliability of these kinetic rates, which show how uptake varies with the degree of bromination, is underpinned by the isotope dilution method. vliz.be These experimentally-derived rates are then used to build kinetic models that can predict the bioconcentration factor (BCF), a key value for assessing bioaccumulation potential under different environmental conditions. ucm.es

Table 1: Experimentally Determined Uptake Rate Constants (ku) for Select PBDE Congeners in Gammarus pulex. Data derived from analyses utilizing isotope dilution methods for quantification.
PBDE CongenerLog KowUptake Rate Constant (ku) (L kg-1 d-1)
BDE-285.951503 ± 151
BDE-476.811429 ± 129
BDE-666.81887 ± 55
BDE-857.18391 ± 38
BDE-997.26552 ± 49
BDE-1007.37639 ± 61
BDE-1537.87470 ± 29
BDE-1547.69464 ± 40
BDE-1838.27364 ± 24

Data sourced from Lebrun et al., 2014. vliz.be

Simulating Trophic Transfer Dynamics

Trophic transfer and biomagnification describe the process where the concentration of a contaminant increases in organisms at successively higher levels in a food web. nih.gov Simulating these dynamics requires accurate data on PBDE concentrations in a wide variety of organisms, from primary producers to top predators. osti.gov this compound is one of many labeled standards used to quantify PBDE congeners in the tissues of these organisms, providing the foundational data for food web models. mdpi.comsfu.ca

By accurately measuring the congener-specific concentrations across different trophic levels, scientists can calculate Trophic Magnification Factors (TMFs). mdpi.com A TMF greater than 1 indicates that the chemical is biomagnifying. mdpi.com These empirical TMFs are used to validate and calibrate bioaccumulation models that simulate the flow of energy and contaminants through entire ecosystems. osti.govnih.gov The precision afforded by using standards like this compound is critical for discerning the different behaviors of various congeners; for example, some may biomagnify while others are metabolized and diluted. mdpi.comosti.gov

Predictive Approaches for Environmental Behavior of PBDEs

The use of isotopically labeled internal standards, including this compound, represents a cornerstone of modern analytical chemistry for persistent organic pollutants (POPs) like PBDEs. reginfo.govepa.gov By enabling the accurate quantification of ultra-trace levels of PBDE congeners in complex matrices—from arctic air to human serum—these standards provide the high-confidence data necessary for:

Calibrating models of atmospheric transport. nih.gov

Determining realistic degradation rates in soil and sediment. researchgate.net

Validating food web models that predict concentrations in top predators. osti.gov

Assessing human exposure through diet and other pathways. nih.govnih.gov

In essence, while this compound is not the subject of the predictions, the predictive science for all PBDEs is built upon a foundation of data made reliable and accurate through its use as an analytical standard.

Future Research Directions and Unanswered Questions

Integration of Multi-Omics Approaches in Biotransformation Studies

The biotransformation of PBDEs can lead to metabolites with potentially greater toxicity than the parent compounds. nih.govresearchgate.net Future research must move beyond identifying primary metabolites to understanding the intricate cellular responses to PBDE exposure. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complete biotransformation pathways of BDE-85 and the resulting toxicological effects.

In such studies, BDE 85-¹³C₆ is indispensable. By using the labeled compound, researchers can accurately trace the metabolic fate of BDE-85 through various pathways. For instance, in vitro studies using human hepatocytes have successfully identified hydroxylated and debrominated metabolites of other PBDE congeners like BDE-99. nih.govresearchgate.net Similar experiments with BDE-85, quantified using BDE 85-¹³C₆, could identify its specific metabolites.

Subsequent multi-omics analysis of the exposed cells could then reveal:

Transcriptomics: Upregulation or downregulation of genes encoding for key metabolic enzymes, such as cytochrome P450 (CYP) monooxygenases (e.g., CYP2B6, which is known to metabolize BDE-47) and glutathione (B108866) S-transferases. nih.govnih.gov

Proteomics: Changes in the expression levels of the proteins encoded by these genes, confirming the enzymatic pathways involved.

Metabolomics: A comprehensive profile of all small-molecule metabolites, revealing both the direct transformation products of BDE-85 and downstream endogenous metabolites affected by its presence. researchgate.net

This integrated approach will provide a holistic view of the metabolic and toxicological impact of BDE-85, with BDE 85-¹³C₆ ensuring the analytical accuracy required for robust pathway modeling.

High-Throughput Screening for Novel PBDE Transformation Products

The environmental and biological transformation of PBDEs can generate a wide array of products, including hydroxylated (OH-PBDEs), methoxylated (MeO-PBDEs), and debrominated congeners. nih.govnih.gov Identifying these transformation products is crucial, as they may have unique toxicological profiles. nih.gov High-throughput screening (HTS) methods are needed to rapidly analyze large numbers of samples and identify both known and novel metabolites.

Future HTS assays should leverage advanced analytical platforms like high-resolution gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov These techniques offer the selectivity and sensitivity required to detect trace levels of transformation products in complex matrices like serum, milk, and tissue extracts. nih.gov

The role of BDE 85-¹³C₆ and other labeled PBDEs is central to developing and validating these HTS methods. They serve as ideal internal standards to ensure accurate quantification across large sample batches. nih.gov A typical HTS workflow would involve:

Incubation of BDE-85 with a biological system (e.g., liver microsomes, bacterial cultures).

Extraction of the metabolites after spiking the sample with BDE 85-¹³C₆.

Rapid analysis by GC-MS/MS or LC-MS/MS to screen for a target list of potential metabolites and search for unknown transformation products.

This approach allows for the efficient discovery of novel metabolites, which can then be prioritized for toxicological assessment.

Table 1: Potential Transformation Products of BDE-85

Transformation TypePotential Product(s)Analytical Importance
Debromination Tetrabromodiphenyl ethers (e.g., BDE-47)Can be more bioaccumulative and toxic than the parent compound. epa.gov
Hydroxylation Monohydroxy-pentabromodiphenyl ethers (OH-BDE-85)May exhibit endocrine-disrupting effects by mimicking thyroid hormones. nih.gov
Ether Bridge Cleavage Brominated phenolsRepresents a significant degradation pathway. nih.gov

Refinement of Environmental Models with BDE 85-¹³C₆-Specific Data

Environmental fate and transport models are used to predict the distribution and persistence of contaminants like PBDEs in the environment. However, the accuracy of these models depends on the quality of the input data, which includes partition coefficients, degradation rates, and bioaccumulation factors specific to each congener. nih.gov Currently, many models rely on generalized data for PBDEs, which can lead to inaccuracies.

Future research should focus on generating BDE-85-specific data to refine these models. BDE 85-¹³C₆ can be used as a tracer in controlled laboratory and mesocosm experiments to determine key environmental parameters. For example, it can be introduced into a simulated soil or sediment environment to measure its:

Adsorption/desorption kinetics: Quantifying how strongly BDE-85 binds to organic matter in soil and sediment. nih.gov

Degradation rates: Determining its half-life under various conditions (e.g., aerobic, anaerobic, photodegradation).

Bioaccumulation potential: Tracing its uptake and accumulation in organisms within a controlled food web.

By generating these precise, congener-specific parameters, the predictive power of environmental models for BDE-85 can be significantly improved, leading to more accurate risk assessments.

Comparative Studies on the Environmental Behavior of PBDEs and Novel Brominated Flame Retardants (NBFRs)

As PBDEs have been phased out, a new generation of novel brominated flame retardants (NBFRs) has been introduced as replacements. uic.edu However, the environmental fate and toxicological profiles of many NBFRs are not well understood. There is a critical need for comparative studies that directly evaluate the environmental behavior of legacy PBDEs, like BDE-85, alongside these newer chemicals.

Such studies should compare key properties that govern environmental fate and exposure risk. BDE 85-¹³C₆ allows for the accurate measurement of BDE-85 concentrations in various environmental media, providing a reliable benchmark against which NBFRs can be compared. Research has already shown that in some areas, atmospheric concentrations of NBFRs can be comparable to or even exceed those of PBDEs. nih.govresearchgate.net

Future comparative studies should focus on:

Environmental Persistence: Comparing the degradation half-lives of BDE-85 and various NBFRs in soil, water, and sediment.

Bioaccumulation: Investigating the relative potential for these compounds to accumulate in aquatic and terrestrial organisms.

Long-Range Transport: Analyzing their respective concentrations in remote locations to assess their potential for atmospheric transport.

Table 2: Comparative Environmental Data for PBDEs and NBFRs in Urban Atmospheres

LocationCompound ClassAverage Concentration (pg/m³)Source
Weifang, China (Production Area) Σ₈ PBDEs140,000 nih.gov
Σ₃ NBFRs4,200 nih.gov
Nanning, China (Contrast Area) Σ₈ PBDEs323.0 nih.gov
Σ₃ NBFRs11.9 nih.gov
Istanbul, Turkey (Indoor Air - Offices) Σ₁₂ PBDEs160 to 10,100 researchgate.net
Σ₁₂ NFRs180 to 42,400 researchgate.net

These studies will clarify whether NBFRs pose a similar or potentially greater environmental risk than the PBDEs they replaced.

Application of BDE 85-¹³C₆ in Passive Sampling Techniques for Enhanced Environmental Monitoring

Passive sampling is an increasingly popular method for monitoring persistent organic pollutants (POPs) in air and water because it provides time-weighted average concentrations without the need for power or frequent site visits. youtube.comnih.govnih.gov These devices accumulate chemicals from the environment over time into a receiving phase. youtube.com

To improve the accuracy of passive sampling, Performance Reference Compounds (PRCs) are often used. youtube.com PRCs are non-native compounds with known physicochemical properties that are added to the sampler before deployment. Their rate of dissipation from the sampler during deployment is used to account for the effects of environmental variables like water flow and temperature on the uptake rates of the target analytes. youtube.com

BDE 85-¹³C₆ is an excellent candidate for use as a PRC in passive sampling studies targeting PBDEs. Its chemical properties are virtually identical to the native BDE-85, but it can be distinguished and quantified separately by mass spectrometry. By measuring the loss of BDE 85-¹³C₆ from the sampler, researchers can calculate a site-specific sampling rate, leading to a much more accurate determination of the actual environmental concentration of BDE-85. This application represents a significant advancement in environmental monitoring, allowing for more reliable and cost-effective assessment of PBDE contamination in diverse environments. researchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing BDE 85-13C6?

Synthesis should follow protocols for isotopically labeled compounds, including stepwise bromination and carbon-13 labeling. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for isotopic purity verification. Ensure detailed documentation of reaction conditions (e.g., temperature, catalysts) and purification steps to enable replication .

Q. How can researchers ensure reproducibility of experimental results for this compound?

Reproducibility hinges on transparent reporting of methods, including raw data for NMR/MS spectra, solvent purity, and instrument calibration parameters. Supplementary materials should provide step-by-step protocols, as emphasized by journal guidelines for chemical synthesis . Cross-validate results using independent analytical techniques (e.g., FTIR alongside NMR) to confirm consistency .

Q. What strategies should be employed to locate and validate literature on this compound?

Prioritize peer-reviewed journals indexed in databases like SciFinder or PubMed. Use Google Scholar to identify highly cited studies and verify findings against primary sources (e.g., experimental data in supporting information). Cross-reference citations in review articles to trace foundational work . Avoid relying on non-peer-reviewed platforms like Wikipedia .

Q. Which analytical techniques are critical for quantifying this compound in environmental samples?

Gas chromatography coupled with electron capture detection (GC-ECD) is standard for quantifying polybrominated diphenyl ethers (PBDEs). For isotopic specificity, use high-resolution mass spectrometry (HRMS) to distinguish 13C-labeled compounds from natural isotopes. Validate methods with spike-and-recovery experiments using certified reference materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Analyze methodological differences across studies, such as extraction solvents (e.g., hexane vs. toluene) or detection limits. Conduct controlled degradation experiments under standardized conditions (pH, UV exposure) to isolate variables. Use meta-analysis to identify trends in half-life data, addressing confounding factors like microbial activity .

Q. What advanced computational models are suitable for predicting this compound’s thermodynamic properties?

Density functional theory (DFT) simulations can estimate bond dissociation energies (BDEs) and degradation pathways. Validate models against experimental thermogravimetric analysis (TGA) data. Incorporate machine learning to refine predictions using datasets from analogous PBDEs .

Q. How should researchers address variability in toxicokinetic data for this compound?

Apply population pharmacokinetic modeling to account for interspecies differences (e.g., metabolic rates in rodents vs. humans). Use Bayesian statistics to integrate in vitro and in vivo data, adjusting for bioavailability and tissue-specific partitioning .

Q. What frameworks support the integration of multi-omics data in this compound toxicity studies?

Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., KEGG, Reactome). Use hierarchical clustering to identify co-regulated genes/proteins linked to oxidative stress. Validate findings with targeted assays (e.g., glutathione depletion measurements) .

Methodological Guidelines

  • Data Presentation : Include raw spectra and computational inputs/outputs in appendices to enhance transparency .
  • Error Analysis : Report uncertainties in NMR chemical shifts (±0.01 ppm) and MS m/z values (±0.001 Da). Use error propagation models for derived parameters (e.g., half-lives) .
  • Ethical Replication : Share synthetic protocols via open-access repositories (e.g., Zenodo) to align with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.